molecular formula C8H6ClNO6S B1444463 Methyl 2-(chlorosulfonyl)-5-nitrobenzoate CAS No. 1039020-81-9

Methyl 2-(chlorosulfonyl)-5-nitrobenzoate

Cat. No.: B1444463
CAS No.: 1039020-81-9
M. Wt: 279.65 g/mol
InChI Key: ZPTIZFCHBWTYSC-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)-5-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO6S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(chlorosulfonyl)-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This intermediate is then subjected to chlorosulfonation using chlorosulfonic acid to introduce the chlorosulfonyl group at the 2-position of the benzene ring. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and maintaining the reaction temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving yield. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chlorosulfonyl)-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Chlorosulfonic Acid:

    Tin(II) Chloride: Employed in the reduction of the nitro group.

    Sodium Hydroxide: Utilized in the hydrolysis of the ester group.

Major Products Formed

    Sulfonamide Derivatives: Formed through nucleophilic substitution with amines.

    Amino Derivatives: Resulting from the reduction of the nitro group.

    Carboxylic Acids: Produced by the hydrolysis of the ester group.

Mechanism of Action

The mechanism of action of methyl 2-(chlorosulfonyl)-5-nitrobenzoate involves its reactivity towards nucleophiles and its ability to undergo reduction and hydrolysis. The chlorosulfonyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the chlorosulfonyl group, facilitating various substitution reactions. Additionally, the nitro group can be reduced to an amino group, which can further participate in biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorosulfonyl and nitro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions, including nucleophilic substitution, reduction, and hydrolysis, makes it valuable in the synthesis of a wide range of compounds .

Properties

IUPAC Name

methyl 2-chlorosulfonyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO6S/c1-16-8(11)6-4-5(10(12)13)2-3-7(6)17(9,14)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTIZFCHBWTYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039020-81-9
Record name methyl 2-(chlorosulfonyl)-5-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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